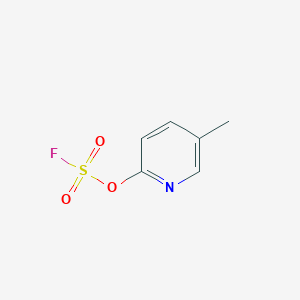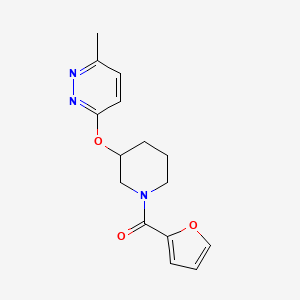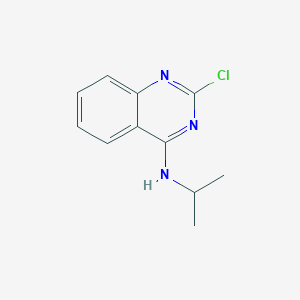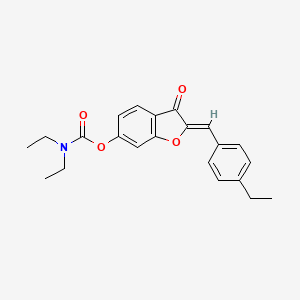![molecular formula C19H21BrN2O B2919584 (2-Bromo-phenyl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone CAS No. 835598-32-8](/img/structure/B2919584.png)
(2-Bromo-phenyl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Biological Activity of Analogues:
- A study explored the synthesis of novel analogues similar to the mentioned compound, demonstrating significant inhibition of bacterial growth, indicating potential for further development in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).
Histamine H3 Receptor Antagonists:
- Research on phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists has been conducted, with the development of several promising lead compounds for wake-promoting activity, leading to the discovery of two development candidates for clinical trials (Letavic et al., 2015).
Therapeutic Agents for Alzheimer's Disease:
- A study on multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone, including compounds similar to the specified chemical, revealed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential therapeutic applications for Alzheimer's disease (Hassan et al., 2018).
Antioxidant Properties:
- Investigations into the antioxidant properties of diphenylmethane derivative bromophenols, including a compound similar to the one , have shown effective antioxidant power, suggesting potential use in relevant medical and biochemical applications (Balaydın et al., 2010).
In Vitro Anticoronavirus and Antitumoral Activity:
- A series of compounds, including those structurally related to the specified chemical, were synthesized and tested for their antiviral and antitumoral activity, showing promise in these fields (Jilloju et al., 2021).
Fluorescent Logic Gates:
- A study on compounds comprising a fluorophore, a piperazine receptor, and an aryl group, similar to the compound , highlighted their potential as fluorescent logic gates for probing cellular microenvironments (Gauci & Magri, 2022).
Apoptosis Inducing and Tubulin Polymerization Inhibition:
- Research into substituted triazolyl(piperazin-1-yl)methanone derivatives showed cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapy (Manasa et al., 2020).
Oxidative Metabolism in Novel Antidepressants:
- A study on Lu AA21004, a novel antidepressant structurally related to the compound , examined its oxidative metabolism, providing insights into its metabolic pathways relevant to pharmacological applications (Hvenegaard et al., 2012).
Cocaine Abuse Therapeutic Agent:
- Research into the synthesis of a compound structurally related to the specified chemical showed promise as a cocaine abuse therapeutic agent, indicating potential applications in addiction treatment (Forrat, Ramón, & Yus, 2007).
Calcium Channel Blocker for Pain Relief:
- A novel calcium channel blocker, structurally similar to the specified compound, has been synthesized and shown promise as a pain reliever in animal models, suggesting potential applications in pain management (Noh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-bromophenyl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-14-7-8-15(2)18(13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYQYPHRCKYDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)
![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)

![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)

![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)


![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)
![N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea](/img/structure/B2919518.png)
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)